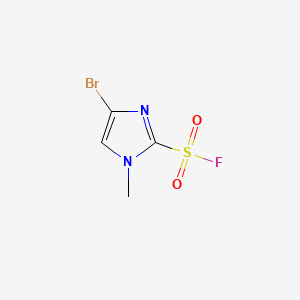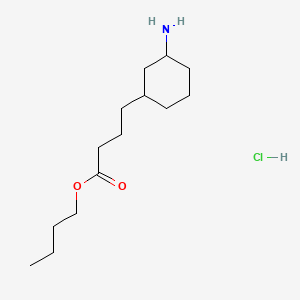
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of a butanoate group attached to a cyclohexyl ring, which is further substituted with an amino group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride typically involves the esterification of 4-(3-aminocyclohexyl)butanoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Hydrolysis: 4-(3-aminocyclohexyl)butanoic acid and butanol.
Reduction: 4-(3-aminocyclohexyl)butanol.
Substitution: Derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the butanoate group into various molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its amino group.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 4-(3-aminocyclohexyl)butanoate
- 4-(3-aminocyclohexyl)butanoic acid
- 4-(3-aminocyclohexyl)butanol
Uniqueness
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H28ClNO2 |
|---|---|
Molekulargewicht |
277.83 g/mol |
IUPAC-Name |
butyl 4-(3-aminocyclohexyl)butanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-2-3-10-17-14(16)9-5-7-12-6-4-8-13(15)11-12;/h12-13H,2-11,15H2,1H3;1H |
InChI-Schlüssel |
MQNJRWGNSQFCLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCC1CCCC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


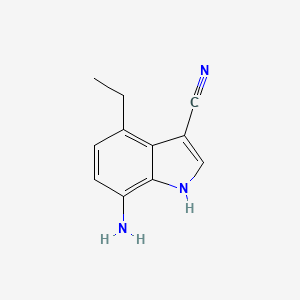
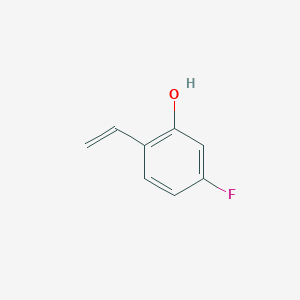
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
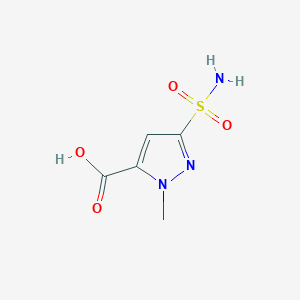
![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
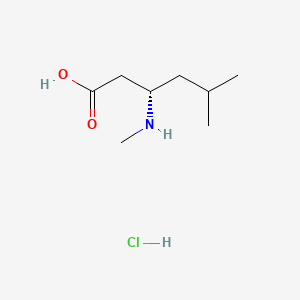
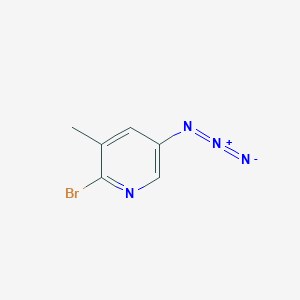
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)

